(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with the molecular formula and a molecular weight of 235.64 g/mol. It is identified by the CAS number 2708342-10-1 and is known for its structural similarity to tyrosine, a naturally occurring amino acid. The compound features a fluorine atom and a hydroxyl group on the aromatic ring, which contribute to its unique properties and potential biological activities .
The compound can undergo typical reactions associated with amino acids, including:
These reactions highlight the compound's versatility in synthetic organic chemistry .
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride exhibits significant biological activity, particularly as a neurotransmitter or neuromodulator in the central nervous system. Its structural similarity to tyrosine suggests potential roles in:
The synthesis of (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride can be achieved through several methods:
These methods emphasize the importance of chirality in biological applications .
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has several potential applications:
Interaction studies are crucial for understanding how (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride interacts with various biological targets:
These studies provide insight into the compound's pharmacological profile and therapeutic potential .
Several compounds exhibit structural similarities to (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid | 1241679-19-5 | Contains a fluorophenyl group; potential use in similar applications. |
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | 2703664-76-8 | Similar hydroxy and fluoro substitutions; different stereochemistry. |
2-Fluoro-L-Tyrosine | 1241679-19-5 | Directly related to tyrosine; used in research for protein labeling. |
The uniqueness of (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride lies in its specific combination of functional groups and chirality, which may confer distinct biological activities compared to these similar compounds .